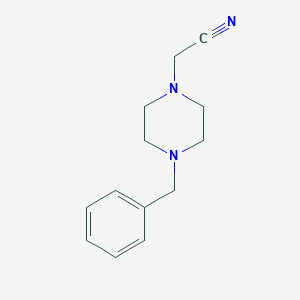

2-(4-Benzylpiperazin-1-yl)acetonitrile

Descripción general

Descripción

2-(4-Benzylpiperazin-1-yl)acetonitrile is a chemical compound with the molecular formula C13H17N3 . It has a molecular weight of 215.3 . This compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for 2-(4-Benzylpiperazin-1-yl)acetonitrile is 1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-(4-Benzylpiperazin-1-yl)acetonitrile is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Application 1: Organic Synthesis

- Methods : A protocol involving Cu(OAc)2 as a mediator and benzimidazole as the directing group is employed. The reaction facilitates the cyanation of arenes .

- Results : The process yields a series of cyano derivatives with moderate to good yields. It has led to the synthesis of 19 new compounds out of 20 cyanide products .

Application 2: Medicinal Chemistry

- Methods : Docking simulations and enzyme-inhibitor complex studies are conducted to assess the interaction with target proteins .

- Results : Hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site stabilize the most active enzyme-inhibitor complexes .

Application 3: Material Science

- Methods : Derivative reactions of the obtained cyanide product lead to the development of new materials like fluorescent compound 5a .

- Results : The derivative reactions result in the formation of materials with specific fluorescent properties .

Application 4: Analytical Chemistry

- Methods : Techniques like Thin Layer Chromatography (TLC) on Silica gel plates are used, visualized under UV light .

- Results : The TLC method allows for the effective separation and identification of compounds within a mixture .

Application 5: Chemical Synthesis

- Methods : The synthesis involves the use of 2-(4-Benzylpiperazin-1-yl)acetonitrile as a cyano source in a Cu(OAc)2-mediated reaction .

- Results : The reaction has been successful in producing a range of benzimidazole derivatives .

Application 6: Pharmacology

- Methods : Molecular modeling and synthesis of novel derivatives are performed to explore its efficacy against various pathogens .

- Results : The molecular modeling has shown promising results in identifying potential antimicrobial agents .

Application 7: Neuropharmacology

- Methods : It involves the synthesis of novel derivatives and their evaluation in various in vitro and in vivo models related to neurological diseases .

- Results : Some derivatives have shown promising results in preclinical studies, indicating potential therapeutic effects .

Application 8: Anti-Tubercular Agent Development

- Methods : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity .

- Results : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUPEPBRQNHPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397397 | |

| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)acetonitrile | |

CAS RN |

92042-93-8 | |

| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)